molecular formula C12H11N3O B8402524 2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

Cat. No. B8402524
M. Wt: 213.23 g/mol
InChI Key: OOHORQDLJNTOHE-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

Acetyl chloride (19 mL, 273 mmol), acetic acid (30 mL), and ethylhydrazine oxalate (41 g, 272 mmol) were added sequentially to a suspension of methyl 1H-indol-3-yl(oxo)acetate (37 g, 180 mmol) in ethanol (910 mL). The reaction mixture was heated at reflux for 18 hours, cooled to ambient temperature, and concentrated under reduced pressure to a small volume. Dichloromethane (100 mL) and ice were added, and the mixture was adjusted to pH 14 with the addition of 50% w/w sodium hydroxide. A precipitate formed. The dichloromethane was removed under reduced pressure, and the precipitate was isolated by filtration, triturated with hot acetonitrile, and isolated by filtration to provide 26 g of 2-ethyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a tan solid.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.C(O)(=O)C.C(O)(=O)C(O)=O.[CH2:15]([NH:17][NH2:18])[CH3:16].[NH:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([C:28](=O)[C:29]([O:31]C)=O)=[CH:20]1>C(O)C>[CH2:15]([N:17]1[CH:20]=[C:21]2[C:28]([C:29](=[O:31])[NH:19][C:27]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=32)=[N:18]1)[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
41 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
37 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OC)=O
Name
Quantity
910 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a small volume
ADDITION
Type
ADDITION
Details
Dichloromethane (100 mL) and ice were added
ADDITION
Type
ADDITION
Details
the mixture was adjusted to pH 14 with the addition of 50% w/w sodium hydroxide
CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
triturated with hot acetonitrile
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C2C(NC=3C=CC=CC3C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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